molecular formula C19H17NO4 B2428810 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1,2-dihydroisoquinolin-1-one CAS No. 898411-51-3

5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1,2-dihydroisoquinolin-1-one

Cat. No.: B2428810
CAS No.: 898411-51-3
M. Wt: 323.348
InChI Key: APIOJVQSMBKENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1,2-dihydroisoquinolin-1-one is a complex organic compound with a unique structure that includes a methoxyphenyl group, an oxoethoxy linkage, and a methylisoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a methoxybenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Condensation Reaction: The acylated product undergoes a condensation reaction with an appropriate isoquinoline derivative.

    Oxidation: The intermediate product is then oxidized to introduce the oxoethoxy group.

    Methylation: Finally, the compound is methylated to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles
  • 4-Methoxyamphetamine

Uniqueness

5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1,2-dihydroisoquinolin-1-one is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Unlike its analogs, it possesses a unique oxoethoxy linkage that may enhance its interaction with biological targets .

Properties

IUPAC Name

5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-20-11-10-15-16(19(20)22)4-3-5-18(15)24-12-17(21)13-6-8-14(23-2)9-7-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIOJVQSMBKENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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